Dimethylamino-PEG3

説明

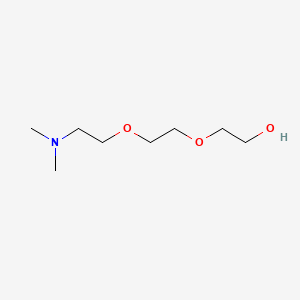

Structure

3D Structure

特性

IUPAC Name |

2-[2-[2-(dimethylamino)ethoxy]ethoxy]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO3/c1-9(2)3-5-11-7-8-12-6-4-10/h10H,3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCTDPTKERPLATF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOCCOCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40445658 |

Source

|

| Record name | SBB061064 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2741-30-2 |

Source

|

| Record name | SBB061064 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dimethylamino-PEG3: A Technical Guide for Application in Proteolysis Targeting Chimera (PROTAC) Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dimethylamino-PEG3, a bifunctional linker utilized in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are an emerging therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This document details the core applications of this compound, its physicochemical properties, and representative experimental protocols for its use in PROTAC synthesis.

Core Application: A Flexible Linker for PROTAC Synthesis

This compound serves as a flexible, hydrophilic linker in the modular construction of PROTACs.[1][2][3] PROTACs are heterobifunctional molecules that consist of two distinct ligands connected by a chemical linker. One ligand is designed to bind to a specific target protein of interest (POI), while the other ligand recruits an E3 ubiquitin ligase. The primary role of this compound is to bridge these two ligands, facilitating the formation of a stable ternary complex between the target protein and the E3 ligase.[1][3] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

The polyethylene glycol (PEG) component of the linker enhances the solubility and can improve the cell permeability of the resulting PROTAC molecule. The defined length and flexibility of the PEG3 chain are critical for optimizing the orientation of the POI and E3 ligase to achieve efficient ubiquitination and subsequent degradation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for its handling, characterization, and application in chemical synthesis.

| Property | Value | Reference |

| Chemical Name | 2-(2-(2-(dimethylamino)ethoxy)ethoxy)ethanol | [4] |

| Molecular Formula | C8H19NO3 | [4] |

| Molecular Weight | 177.24 g/mol | [4] |

| CAS Number | 2741-30-2 | [4] |

| Appearance | To be determined | [4] |

| Purity | >98% (or refer to the Certificate of Analysis) | [4] |

| Storage Conditions | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | [4] |

Visualizing the Role of this compound in PROTACs

The following diagrams illustrate the general structure of a PROTAC incorporating a this compound linker and the mechanism of action of the resulting PROTAC.

References

Dimethylamino-PEG3 chemical structure and properties

An In-depth Technical Guide to Dimethylamino-PEG3: Structure, Properties, and Applications in Drug Development

Introduction

This compound, and its functionalized derivatives, represent a critical class of chemical tools for researchers, scientists, and drug development professionals. As a linker molecule, it incorporates a discrete three-unit polyethylene glycol (PEG) chain, which imparts favorable physicochemical properties such as increased hydrophilicity and improved pharmacokinetics to conjugated molecules.[1] The terminal dimethylamino group provides a reactive site for conjugation, making this scaffold a versatile component in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[2]

This guide provides a comprehensive overview of the chemical structure, properties, and core applications of this compound and its derivatives. It includes detailed experimental protocols for its use in bioconjugation and visualizations of key workflows and mechanisms relevant to drug development.

Chemical Structure and Properties

The foundational this compound structure consists of a dimethylamino group linked to a three-unit PEG chain, typically terminating in a hydroxyl group. However, for practical applications in drug development, this terminal group is often replaced with other functionalities to create heterobifunctional linkers. These linkers allow for the sequential and controlled conjugation of two different molecules.[3]

The chemical identity of this compound is defined by its IUPAC name, 2-(2-(2-(dimethylamino)ethoxy)ethoxy)ethan-1-ol, and CAS number 2741-30-2.[4]

Physicochemical and Handling Data

The quantitative properties of this compound and a common functionalized derivative are summarized below. This data is essential for experimental design, including reaction stoichiometry and storage conditions.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 2741-30-2 | [4] |

| Molecular Formula | C₈H₁₉NO₃ | [4] |

| Molecular Weight | 177.24 g/mol | [4] |

| IUPAC Name | 2-(2-(2-(dimethylamino)ethoxy)ethoxy)ethan-1-ol | [4] |

| SMILES | OCCOCCOCCN(C)C | [4] |

| Purity | >98% | [4] |

| Storage | Short term (days-weeks): 0-4°C; Long term (months-years): -20°C | [4] |

| Shipping | Ambient temperature |[4] |

Table 2: Properties of a Representative Derivative (Methylamino-PEG3-t-butyl ester)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₂₇NO₅ | [5] |

| Molecular Weight | 277.36 g/mol | [5] |

| Appearance | Colorless to pale yellow oil | [5] |

| Solubility | Soluble in most organic solvents (DMF, DMSO, DCM) | [5] |

| Storage | -20°C, protected from moisture |[5] |

Core Applications in Drug Development

The this compound moiety is integral to the design of sophisticated therapeutic constructs. The PEG spacer enhances the solubility and bioavailability of the final conjugate, which is often a large, hydrophobic molecule.[6] Its flexibility is also a critical attribute, influencing the stability and formation of complexes essential for therapeutic action, such as the ternary complex in PROTACs.[6]

PROTAC Synthesis

This compound linkers are widely used in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[2] The linker connects a ligand that binds the target protein to another ligand that recruits an E3 ubiquitin ligase, marking the target for proteasomal degradation.[6]

Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a monoclonal antibody that targets a specific antigen on cancer cells to a potent cytotoxic drug.[1] This ensures the targeted delivery of the drug, minimizing systemic toxicity. The hydrophilic PEG component of the linker improves the solubility and stability of the ADC.[1]

Experimental Protocols

The following are generalized protocols for the use of heterobifunctional this compound linkers (e.g., Methylamino-PEG3-t-butyl ester) in bioconjugation. Note: These protocols require optimization based on the specific properties of the molecules being conjugated.

Protocol 1: Amide Bond Formation with a Carboxylic Acid-Containing Molecule

This procedure describes the coupling of the linker's amine group to a molecule containing a carboxylic acid, such as a protein warhead for a PROTAC.

Materials:

-

Carboxylic acid-containing ligand (Molecule-COOH)

-

Methylamino-PEG3-t-butyl ester

-

Base: N,N-Diisopropylethylamine (DIPEA)[6]

-

Anhydrous Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[5]

-

Quenching solution (e.g., hydroxylamine or Tris buffer)[3]

-

Purification System (e.g., HPLC, flash chromatography)[5]

Procedure:

-

Activation: Dissolve the Molecule-COOH (1.0 eq) in anhydrous DMF. Add the coupling reagent (e.g., HATU, 1.1 eq) and base (e.g., DIPEA, 2.0 eq).[6] Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.[6]

-

Conjugation: Add a solution of the Methylamino-PEG3-t-butyl ester (1.2 eq) in DMF to the activated mixture.[5]

-

Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[5] Monitor the reaction progress using LC-MS.[5]

-

Quenching: Stop the reaction by adding a quenching solution.[3]

-

Purification: Purify the resulting conjugate using reverse-phase HPLC or flash column chromatography.[5]

Protocol 2: Deprotection of t-butyl Ester to Reveal Carboxylic Acid

This protocol details the removal of the t-butyl protecting group to expose a terminal carboxylic acid for a subsequent conjugation step.

Materials:

-

Purified linker-conjugate from Protocol 1

-

Trifluoroacetic acid (TFA)[3]

-

Dichloromethane (DCM)[3]

-

Scavenger (optional, e.g., triisopropylsilane)[3]

Procedure:

-

Dissolve the purified and dried conjugate in a deprotection solution, typically 95% TFA in DCM.[3]

-

Incubate the reaction for 1-2 hours at room temperature.[3]

-

Remove the TFA and solvent under reduced pressure (e.g., rotary evaporation).[3][5]

-

Co-evaporate with DCM multiple times to ensure complete removal of residual TFA.[6] The resulting product with a free carboxylic acid is often used in the next step without further purification.[6]

Protocol 3: Characterization of Conjugates

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used to monitor reaction progress and confirm the molecular weight of intermediates and the final product.[5] A C18 column with a gradient of water and acetonitrile (containing 0.1% formic acid) is a common setup.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the structure of the final conjugate.[5] The disappearance of the t-butyl singlet (around 1.4 ppm) after deprotection and the appearance of new signals corresponding to the second conjugated ligand confirm the success of the synthesis.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat when handling this compound and its derivatives.[5]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.[5]

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[5]

-

Storage: Store at recommended temperatures (-20°C for long-term), protected from moisture to prevent degradation.[4][5]

-

Disposal: Dispose of chemical waste according to institutional and local regulations.[8][9]

Conclusion

This compound and its heterobifunctional derivatives are indispensable tools in modern drug development. Their well-defined structure, combined with the beneficial properties of the PEG spacer, allows for the systematic and efficient synthesis of targeted therapeutics like PROTACs and ADCs.[6] A thorough understanding of their chemical properties and the optimization of conjugation protocols are paramount for researchers aiming to leverage these powerful linkers in creating novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. amsbio.com [amsbio.com]

- 3. benchchem.com [benchchem.com]

- 4. medkoo.com [medkoo.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Peptide Dimethylation: Fragmentation Control via Distancing the Dimethylamino Group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.ca [fishersci.ca]

- 9. fishersci.com [fishersci.com]

The Core Connector: An In-depth Technical Guide to the Role of PEG Linkers in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Linker as a Critical Determinant in Targeted Protein Degradation

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins previously considered "undruggable." At the heart of the most prominent TPD approach, Proteolysis Targeting Chimeras (PROTACs), lies a critical and often underestimated component: the linker.[1] PROTACs are heterobifunctional molecules engineered to hijack the cell's native ubiquitin-proteasome system (UPS).[2] They are composed of three key elements: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[4] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target proteins.[5]

Far from being a mere spacer, the linker's length, composition, and flexibility are critical determinants of a PROTAC's overall success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[3] Among the various linker types, those based on polyethylene glycol (PEG) are the most common, utilized in over half of the reported PROTACs.[3][4] This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

The Multifaceted Role of PEG Linkers

PEG linkers, composed of repeating ethylene glycol units, offer a unique combination of properties that are highly advantageous in PROTAC design.[1][6]

Core Properties of PEG Linkers:

-

Hydrophilicity: The ethylene glycol units impart hydrophilicity, which can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule. This is crucial for bioavailability and formulation.[5][6]

-

Flexibility: The rotational freedom of the C-O bonds in the PEG chain provides conformational flexibility. This allows the PROTAC to adopt an optimal orientation to facilitate the formation of a stable and productive ternary complex.[5]

-

Tunability: The length of the PEG linker can be precisely controlled by varying the number of ethylene glycol units. This allows for systematic optimization of the distance between the POI and E3 ligase to maximize degradation efficiency.[5]

-

Biocompatibility: PEG is well-known for its biocompatibility and low immunogenicity, making it a suitable component for therapeutic agents.[5]

The optimization of the PEG linker is a multi-parameter process. Its length and composition directly impact ternary complex formation, degradation potency (DC50), maximal degradation (Dmax), and physicochemical properties like permeability.[5]

Signaling Pathways and Experimental Workflows

To understand and evaluate the efficacy of PROTACs with varying linker lengths, it is essential to visualize the mechanism of action and the experimental process.

Quantitative Data on the Impact of PEG Linkers

The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[7] A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may not effectively bring the two proteins into the necessary proximity for efficient ubiquitination.[8]

Table 1: Impact of PEG Linker Length on BRD4 Degradation and Permeability

| PROTAC Compound | Linker Composition | DC50 (nM) [a] | Dmax (%) [b] | Cell Permeability (PAMPA, Pe x 10⁻⁶ cm/s) [c] |

| PROTAC-PEG3 | PEG3 | 55 | 85 | 1.8 |

| PROTAC-PEG4 | PEG4 | 20 | 95 | 2.5 |

| PROTAC-PEG5 | PEG5 | 35 | 90 | 2.1 |

Data synthesized from literature for JQ1-based PROTACs recruiting VHL E3 ligase.[2][7] [a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein (BRD4) in MV4-11 cells after 24 hours of treatment. A lower DC50 value indicates higher potency.[7] [b] Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[7] [c] Papp: Apparent permeability coefficient, a measure of the rate of transport across an artificial membrane.

Table 2: Effect of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation

| PROTAC Identifier | Number of PEG Units (n) | DC50 (nM) | Dmax (%) |

| RC-1-PEG2 | 2 | 15.8 | >95 |

| RC-1-PEG3 | 3 | 5.0 | >95 |

| RC-1-PEG4 | 4 | 1.6 | >95 |

| RC-1-PEG5 | 5 | 1.2 | >95 |

Data adapted from studies on BTK-targeting PROTACs recruiting the Cereblon (CRBN) E3 ligase.[6]

Table 3: Influence of Linker Length on ERα Degradation

| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| PROTAC A | 12 | 150 | 75 |

| PROTAC B | 16 | 25 | 90 |

| PROTAC C | 20 | 80 | 85 |

Data from a study systematically investigating the effect of linker length on ERα degradation.[5]

Detailed Experimental Protocols

Accurate assessment of PROTAC efficacy requires robust and well-defined experimental methods. The following are detailed protocols for key assays.

Protocol 1: Western Blot Analysis for Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[3]

1. Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[1][3]

-

For a dose-response experiment, treat cells with a serial dilution of the PROTAC for a fixed period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[3]

-

For a time-course experiment, treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).[3]

2. Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[3]

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

-

Clarify the lysates by centrifugation and collect the supernatant.[3]

-

Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[3]

3. SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[3]

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[4]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]

-

Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[6]

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]

4. Data Analysis:

-

Quantify the band intensities using densitometry software.[7]

-

Normalize the target protein signal to the loading control signal.[7]

-

Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[7]

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells, to assess the downstream effects of target protein degradation.[9]

1. Cell Seeding and Treatment:

-

Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium.[9]

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[9]

-

Prepare serial dilutions of the PROTAC in culture medium. Add 10 µL of the diluted compound or vehicle control to the appropriate wells.[9]

-

Incubate for the desired treatment period (e.g., 72 hours).

2. Assay Procedure:

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[10]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (e.g., add 100 µL of reagent to 100 µL of medium containing cells).[10]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11]

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

-

Record the luminescence using a luminometer.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability.[8]

1. Preparation of Plates and Reagents:

-

Prepare a 1% (w/v) lecithin in dodecane solution.[12]

-

Add 300 µL of PBS (pH 7.4) to the wells of an acceptor plate.[13]

2. Assay Procedure:

-

Coat the filter membrane of a donor plate with 5 µL of the lecithin in dodecane solution.[12]

-

Add 200 µL of the PROTAC solution (e.g., 50 µM in PBS with 0.5% DMSO) to the wells of the donor plate.[14]

-

Carefully place the donor plate into the acceptor plate, creating a "sandwich".[14]

-

Incubate at room temperature for a defined period (e.g., 4-18 hours).[13][14]

3. Quantification and Data Analysis:

-

After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (V_A / (Area * time)) * -ln(1 - [C_A] / [C_equilibrium]) Where V_A is the volume of the acceptor well, Area is the surface area of the membrane, time is the incubation time, [C_A] is the concentration in the acceptor well, and [C_equilibrium] is the theoretical equilibrium concentration.

Protocol 4: Bioluminescence Resonance Energy Transfer (BRET) Assay for Ternary Complex Formation

This assay measures the formation of the POI-PROTAC-E3 complex in live cells.

1. Cell Line Engineering and Preparation:

-

Use a cell line where the target protein is endogenously tagged with a reporter like NanoLuc luciferase (the BRET donor). The E3 ligase (e.g., CRBN) can be expressed as a HaloTag fusion protein (the BRET acceptor).

-

48 hours post-transfection, prepare a cell suspension.[15]

2. Assay Procedure:

-

Dispense the cell suspension into a white 96-well plate.[15]

-

Treat the cells with the PROTACs at various concentrations.

-

Add the fluorescent HaloTag ligand (e.g., NanoBRET 618), which will bind to the HaloTag-E3 ligase.

-

Add the NanoLuc substrate (e.g., coelenterazine h).[15]

3. Data Acquisition and Analysis:

-

Immediately measure both the luminescence signal from the donor (e.g., at 460 nm) and the fluorescence signal from the acceptor (e.g., at >600 nm) using a plate reader equipped for BRET measurements.[15]

-

The BRET ratio is calculated as the acceptor emission divided by the donor emission. An increase in the BRET ratio indicates the formation of the ternary complex.

Conclusion

PEG linkers are indispensable tools in the rational design of effective PROTACs. They offer a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The quantitative data presented herein underscores the critical importance of linker length optimization for achieving maximal potency and efficacy. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. A thorough understanding of the principles outlined in this guide, coupled with the systematic application of the described experimental protocols, will empower researchers to accelerate the development of novel and potent targeted protein degraders.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. ch.promega.com [ch.promega.com]

- 11. OUH - Protocols [ous-research.no]

- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 13. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]

- 14. enamine.net [enamine.net]

- 15. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of Dimethylamino-PEG3 in Modern Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the rapidly advancing fields of targeted therapeutics and drug delivery, the judicious selection of linker molecules is paramount to the efficacy and success of novel bioconjugates. Dimethylamino-PEG3, a discrete polyethylene glycol (PEG) linker, has emerged as a valuable tool, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth exploration of the core principles of bioconjugation with this compound, including its chemical properties, reaction mechanisms, and applications. Detailed experimental protocols, quantitative data presentation, and visualizations of key workflows and pathways are provided to equip researchers and drug development professionals with the essential knowledge for the effective utilization of this versatile linker.

Introduction to this compound

This compound, chemically known as 2-(2-(2-(dimethylamino)ethoxy)ethoxy)ethan-1-ol, is a short, hydrophilic linker molecule.[1] Its structure is characterized by a three-unit polyethylene glycol (PEG) chain, which imparts favorable solubility and pharmacokinetic properties to the resulting conjugates. The molecule is bifunctional, possessing a terminal tertiary dimethylamino group and a primary hydroxyl group, which dictate its reactivity and applications in bioconjugation.

The PEG component of the linker is particularly advantageous in drug development. It can enhance the aqueous solubility of hydrophobic molecules, improve the stability of the conjugate by shielding it from enzymatic degradation, and potentially reduce the immunogenicity of the attached biomolecule.[2][3] The discrete length of the PEG3 chain allows for precise control over the spatial orientation of the conjugated molecules, a critical factor in the design of complex therapeutics like PROTACs.[4]

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 2741-30-2 |

| Molecular Formula | C8H19NO3 |

| Molecular Weight | 177.24 g/mol |

| Appearance | To be determined (likely a colorless oil) |

| Solubility | Soluble in water and most organic solvents |

| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C |

Core Bioconjugation Chemistry

The bioconjugation potential of this compound is centered around its terminal hydroxyl group. The tertiary dimethylamino group is generally unreactive under standard bioconjugation conditions. Therefore, the hydroxyl group must be chemically activated to facilitate its reaction with nucleophilic functional groups on biomolecules or other payload molecules.

Two common strategies for the activation of the hydroxyl group are tosylation and activation with N,N'-Disuccinimidyl Carbonate (DSC).

-

Tosylation: The hydroxyl group can be converted into a tosylate, a good leaving group, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine. The resulting tosylated PEG can then readily undergo nucleophilic substitution with amines, thiols, or other nucleophiles.[5][6]

-

DSC Activation: N,N'-Disuccinimidyl carbonate (DSC) is a reagent used to activate hydroxyl groups to form N-succinimidyl carbonates.[5][7][8][9] These activated intermediates are highly reactive towards primary amines, forming stable carbamate linkages.

The choice of activation method will depend on the specific application and the nature of the molecule to be conjugated.

Application in PROTAC Synthesis

A primary application of this compound is as a linker in the synthesis of PROTACs.[10] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[10][11] The linker in a PROTAC is a critical component, as its length and flexibility are key determinants of the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for efficient protein degradation.[2][3][4][12][13][14]

The hydrophilic nature of the this compound linker can improve the solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[2]

Experimental Protocols

The following are generalized protocols for the activation of the hydroxyl group of this compound and its subsequent conjugation. These protocols are based on established methods for similar hydroxyl-containing PEG linkers and should be optimized for specific applications.

Protocol 1: Activation of this compound via Tosylation [5][6]

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Pyridine or Triethylamine

-

p-Toluenesulfonyl chloride (TsCl)

-

Stir bar and round-bottom flask

-

Ice bath

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine or triethylamine (1.5 equivalents) to the solution.

-

Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the reaction mixture.

-

Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours, or until the reaction is complete as monitored by TLC.

-

Upon completion, dilute the reaction mixture with water and separate the organic layer.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain the tosylated this compound.

Protocol 2: Activation of this compound with N,N'-Disuccinimidyl Carbonate (DSC) [5][9]

Materials:

-

This compound

-

Anhydrous Acetonitrile

-

N,N'-Disuccinimidyl Carbonate (DSC)

-

Triethylamine

-

Stir bar and reaction vial

Procedure:

-

Dissolve this compound (1.0 equivalent) in dry acetonitrile in a reaction vial.

-

Add N,N'-Disuccinimidyl Carbonate (1.5 equivalents) and triethylamine (3 equivalents) to the solution.

-

Stir the resulting mixture at room temperature for 4 hours, or until the reaction is complete by TLC.

-

The activated succinimide carbonate of this compound can be used in the next step, often after removal of solvent and byproducts.

Protocol 3: Conjugation of Activated this compound to an Amine-Containing Molecule

Materials:

-

Activated this compound (tosylated or DSC-activated)

-

Amine-containing molecule (e.g., a protein, peptide, or small molecule drug)

-

Appropriate reaction buffer (e.g., PBS pH 7.4 for DSC-activated PEG) or anhydrous DMF for tosylated PEG with a non-nucleophilic base like DIPEA.

-

Purification system (e.g., size-exclusion chromatography, HPLC)

Procedure for DSC-activated this compound:

-

Dissolve the amine-containing molecule in the reaction buffer.

-

Add the DSC-activated this compound to the solution containing the amine. A molar excess of the activated PEG is typically used.

-

Allow the reaction to proceed at room temperature for 2-4 hours.

-

Purify the resulting conjugate using an appropriate chromatography method to remove excess reagents.

Procedure for Tosylated this compound:

-

Dissolve the amine-containing molecule and the tosylated this compound in anhydrous DMF.

-

Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA).

-

Stir the reaction at room temperature or elevated temperature as needed, monitoring by LC-MS.

-

Purify the conjugate by HPLC.

Data Presentation and Quantitative Analysis

The characterization of this compound conjugates is crucial to ensure the quality and consistency of the final product. A combination of analytical techniques is typically employed.

Table 2: Illustrative Quantitative Data for a PROTAC Synthesis Utilizing a PEG Linker

| Parameter | Value | Method of Determination |

| Linker Conjugation Yield | 70-90% | RP-HPLC |

| Final PROTAC Purity | >95% | RP-HPLC |

| Molecular Weight Confirmation | Expected Mass ± 1 Da | Mass Spectrometry (ESI-MS) |

| DC50 (Degradation Concentration) | Varies (target dependent) | Western Blot, In-Cell ELISA |

| Dmax (Maximum Degradation) | Varies (target dependent) | Western Blot, In-Cell ELISA |

Note: The data presented in this table are for illustrative purposes and will vary depending on the specific reactants and reaction conditions.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for confirming the molecular weight of the final conjugate and determining the degree of labeling (e.g., drug-to-antibody ratio in ADCs).[9]

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is commonly used to assess the purity of the conjugate and to quantify the extent of the conjugation reaction by separating the conjugated product from unreacted starting materials.

Visualizations

Diagram 1: Activation of this compound Hydroxyl Group

Caption: Methods for activating the hydroxyl group of this compound.

Diagram 2: General Workflow for PROTAC Synthesis

Caption: A stepwise workflow for synthesizing a PROTAC using this compound.

Diagram 3: PROTAC Mechanism of Action

References

- 1. medkoo.com [medkoo.com]

- 2. researchgate.net [researchgate.net]

- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. N,N'-Disuccinimidyl carbonate | 74124-79-1 | FD15692 [biosynth.com]

- 8. DSC - Enamine [enamine.net]

- 9. N,N’-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Dimethylamino-PEG3: A Key Linker in Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylamino-PEG3, a polyethylene glycol (PEG)-based linker, has emerged as a valuable tool in the rapidly advancing field of targeted protein degradation. Specifically, it serves as a flexible and hydrophilic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to hijack the body's natural protein disposal system to eliminate disease-causing proteins. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, its role in PROTAC synthesis, and the underlying biological pathways.

Core Properties of this compound

A clear understanding of the fundamental properties of this compound is essential for its effective application in research and drug development. The key quantitative data for this linker are summarized below.

| Property | Value | Reference |

| CAS Number | 2741-30-2 | [1][2] |

| Molecular Weight | 177.24 g/mol | [1][2] |

| Chemical Formula | C8H19NO3 | [1] |

| IUPAC Name | 2-(2-(2-(dimethylamino)ethoxy)ethoxy)ethan-1-ol | [1] |

| Purity | Typically >98% | [1] |

| Appearance | To be determined | [1] |

| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Store in a dry, dark place. | [1] |

Role in PROTAC Drug Development

PROTACs are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two elements. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

The this compound linker offers several advantages in PROTAC design:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the often large and hydrophobic PROTAC molecule. This is a crucial factor for bioavailability and formulation.

-

Optimal Flexibility and Length: The three-unit PEG chain provides a defined and flexible spacer, which is critical for achieving the correct orientation of the POI and the E3 ligase to facilitate efficient ubiquitination.

-

Synthetic Versatility: The terminal dimethylamino and hydroxyl groups provide reactive handles for conjugation to the POI and E3 ligase ligands.

Signaling Pathway: The Ubiquitin-Proteasome System

PROTACs function by co-opting the cell's natural ubiquitin-proteasome system (UPS) for targeted protein degradation. The general mechanism is as follows:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex.

-

Ubiquitination: The E3 ligase, now in close proximity to the POI, facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized and subsequently degraded by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins.

-

PROTAC Recycling: The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.

Experimental Protocols

While specific protocols for the synthesis of PROTACs using this compound are highly dependent on the nature of the POI and E3 ligase ligands, a general experimental workflow can be outlined. The following represents a conceptual two-step synthesis.

Step 1: Conjugation of the First Ligand to this compound

This step involves the reaction of either the POI ligand or the E3 ligase ligand with the this compound linker. The choice of which ligand to attach first will depend on the overall synthetic strategy and the functional groups available on each ligand. For instance, the hydroxyl group of the linker could be activated for reaction with a nucleophilic group on the ligand, or the dimethylamino group could be reacted with an electrophilic center on the ligand.

Step 2: Conjugation of the Second Ligand

The intermediate from Step 1, now containing the this compound linker attached to the first ligand, is then reacted with the second ligand to form the final PROTAC molecule. This will involve a different coupling chemistry that is orthogonal to the reaction used in the first step.

General Workflow for PROTAC Synthesis:

Safety and Handling

This compound is intended for research use only. Standard laboratory safety precautions should be followed when handling this chemical. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a chemical fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable linker for the synthesis of PROTACs. Its physicochemical properties, particularly its hydrophilicity and defined length, make it an attractive choice for researchers in the field of targeted protein degradation. A thorough understanding of its characteristics and the underlying biological principles of the ubiquitin-proteasome system is crucial for the successful design and development of novel and effective PROTAC-based therapeutics. As research in this area continues to expand, the rational application of linkers like this compound will undoubtedly play a pivotal role in advancing the next generation of targeted therapies.

References

The Architect's Blueprint for Targeted Protein Degradation: An In-depth Guide to PROTAC Design and the Critical Role of Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology: A Paradigm Shift in Drug Discovery

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that is reshaping the landscape of drug discovery.[1] Unlike traditional small-molecule inhibitors that rely on occupying the active site of a target protein to block its function, PROTACs act as catalytic agents that harness the cell's own protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1] This event-driven mechanism allows for the degradation of target proteins at sub-stoichiometric concentrations, offering a powerful approach to address previously "undruggable" targets.[1]

A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] By simultaneously engaging both the POI and an E3 ligase, the PROTAC facilitates the formation of a ternary complex, which brings the E3 ligase in close proximity to the POI.[1] This induced proximity triggers the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the POI.[1] The resulting polyubiquittinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC is released to initiate another cycle of degradation.[1]

Core Components of PROTAC Design

The rational design of a potent and selective PROTAC requires careful consideration of its three constituent parts.

E3 Ubiquitin Ligase Ligands: Hijacking the Cellular Machinery

The choice of the E3 ubiquitin ligase is a critical design decision that can significantly impact a PROTAC's pharmacodynamics and tolerability.[3] While over 600 E3 ligases are known in the human genome, only a handful have been extensively utilized for PROTAC technology due to the availability of well-characterized, high-affinity small-molecule ligands.[4] The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[5][6]

-

Cereblon (CRBN): CRBN ligands, such as derivatives of thalidomide, pomalidomide, and lenalidomide, are widely used in PROTAC design.[5] CRBN is primarily located in the nucleus, which can be advantageous for targeting nuclear proteins.[3]

-

Von Hippel-Lindau (VHL): VHL ligands are derived from the natural VHL binder, the hypoxia-inducible factor 1α (HIF-1α).[6] VHL is predominantly cytosolic, making it a suitable choice for targeting cytoplasmic proteins.[3]

The selection of the E3 ligase and its corresponding ligand should consider the subcellular localization of the target protein, the tissue expression of the E3 ligase, and the potential for off-target effects.[3]

Protein of Interest (POI) Ligands: The "Warhead" for Targeted Degradation

The POI ligand, often referred to as the "warhead," provides the specificity for the PROTAC molecule. A wide range of ligands can be employed, from established inhibitors to newly discovered binders. A key advantage of PROTAC technology is that the POI ligand does not need to inhibit the protein's function; it only needs to bind with sufficient affinity and selectivity to facilitate the formation of the ternary complex.[7] This opens up a vast landscape of potential targets that were previously considered "undruggable."

The Linker: More Than Just a Spacer

Far from being a passive tether, the linker is a critical determinant of a PROTAC's success. It profoundly influences the formation and stability of the key ternary complex, as well as the molecule's overall physicochemical and pharmacokinetic properties.[2] The linker's characteristics—its length, composition, rigidity, and attachment points—dictate the geometry and stability of this complex.[2]

The Pivotal Role of the Linker in PROTAC Efficacy

The linker is not merely a structural connection but a strategic component that drives the drug's efficiency.[8] A well-designed linker can enhance selectivity, strengthen target engagement, and lower effective doses.[8]

Linker Composition and Types

The chemical makeup of the linker significantly impacts the PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability.[9] The most common motifs incorporated into PROTAC linker structures are polyethylene glycol (PEG) and alkyl chains of varying lengths.[7]

-

Alkyl Chains: Simple hydrocarbon chains are a common starting point due to their synthetic tractability. They offer a high degree of conformational flexibility.[10]

-

Polyethylene Glycol (PEG) Chains: PEG linkers are widely used and can improve the solubility of PROTACs. The ethylene glycol units provide polarity and can engage in hydrogen bonding.[10][11]

-

Rigid Linkers: To improve upon the often-poor pharmacokinetic properties of flexible linkers, more rigid structures containing elements like alkynes, triazoles (often formed via "click chemistry"), and saturated heterocycles like piperazine and piperidine are used.[2][10] These elements reduce the number of rotatable bonds, which can lead to improved cell permeability and pre-organization of the PROTAC for ternary complex formation.[10]

-

"Clickable" Linkers: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust and efficient "click chemistry" reaction used for the rapid synthesis of PROTACs, allowing for the assembly of diverse libraries to probe structure-activity relationships.[7][12]

The Critical Impact of Linker Length

The length of the linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair.[10]

-

Too short: An overly short linker can lead to steric clashes, preventing the formation of a stable ternary complex.[9][13]

-

Too long: An excessively long linker may reduce the cooperative binding between the proteins, resulting in a less stable and less productive complex.[9][13]

Systematic variation of the linker length is a common and effective strategy to identify the most potent PROTAC for a given target.

Quantitative Data on PROTAC Design and Linker Optimization

The potency and efficacy of PROTACs are typically characterized by several key parameters. The half-maximal degradation concentration (DC50) represents the concentration of a PROTAC required to degrade 50% of the target protein, while the maximum degradation level (Dmax) indicates the extent of degradation at saturating concentrations.[1] Binding affinities (Kd) of the PROTAC to its target protein and the E3 ligase, as well as the cooperativity of ternary complex formation, are also critical for understanding structure-activity relationships.[1]

Table 1: Impact of Linker Length on BRD4 Degradation (VHL-based PROTACs)

| PROTAC ID | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |

| PROTAC A | PEG | 9 | >1000 | <20 | HEK293T |

| PROTAC B | PEG | 12 | 50 | >90 | HEK293T |

| PROTAC C | PEG | 15 | 25 | >95 | HEK293T |

| PROTAC D | PEG | 18 | 80 | ~85 | HEK293T |

| Data is illustrative and compiled from general findings in PROTAC literature. Specific values are representative.[7] |

Observation: A distinct structure-activity relationship is evident. The PROTAC with a 9-atom linker is ineffective, while efficacy peaks with a 15-atom linker before decreasing, demonstrating the concept of an optimal linker length.[7]

Table 2: Impact of Linker Length on TBK1 Degradation

| Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| < 12 | No degradation | - |

| 12-29 | Submicromolar | >90% |

| 21 | 3 | 96% |

| 29 | 292 | 76% |

| Data from a study on TBK1-targeting PROTACs.[11] |

Observation: A minimum linker length of 12 atoms was required to observe degradation. The optimal linker length was found to be 21 atoms, with a decrease in potency at 29 atoms.[11]

Table 3: Impact of Linker Composition on BTK Degradation

| PROTAC ID | Target | Linker Composition | DC50 (nM) | Dmax (%) | Comments |

| Degrader X | BTK | Flexible Alkyl Chain | 1-40 | >90% | Potent degradation, but potential for poor pharmacokinetics. |

| Degrader Y | AR | Rigid Piperazine-based | < 1 | >90% | The rigid linker improved potency and pharmacokinetic properties. |

| Illustrative data compiled from literature.[7][11] |

Observation: While flexible linkers can be potent, rigid linkers may offer advantages in terms of potency and pharmacokinetic properties.[7][11]

Visualizing PROTAC Mechanisms and Workflows

PROTAC Mechanism of Action

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Evaluation

Caption: A typical experimental workflow for the evaluation and optimization of PROTACs.

Logical Relationships in PROTAC Linker Design

Caption: Key considerations and their interdependencies in PROTAC linker design.

Experimental Protocols for PROTAC Characterization

Accurate and reproducible experimental data are fundamental to the evaluation of PROTACs. Below are detailed methodologies for key experiments.

Protocol 1: Assessment of Protein Degradation by Western Blot

This is the most common method to directly measure the reduction in target protein levels.

Materials:

-

Cell culture reagents and appropriate cell line

-

PROTAC compound (stock in DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (for target protein and loading control, e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Methodology:

-

Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC compound for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash cells with ice-cold PBS. Add lysis buffer, incubate on ice, and scrape the cells.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

Sample Preparation and SDS-PAGE: Mix a standardized amount of protein with Laemmli buffer, heat to denature, and separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Signal Detection: Add ECL substrate and detect the signal using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: Target Ubiquitination Assay by Immunoprecipitation-Western Blot

This assay confirms that the PROTAC-mediated degradation is occurring via the ubiquitin-proteasome system.

Materials:

-

Materials for cell culture, treatment, and lysis as in Protocol 1

-

Proteasome inhibitor (e.g., MG132)

-

Immunoprecipitation (IP) buffer

-

Antibody against the target protein for IP

-

Protein A/G agarose beads

-

Antibody against ubiquitin for Western blot detection

-

Elution buffer

Methodology:

-

Cell Treatment: Treat cells with the PROTAC, with and without co-treatment with a proteasome inhibitor (e.g., MG132) for a few hours prior to harvesting. The proteasome inhibitor will lead to the accumulation of polyubiquitinated proteins.

-

Cell Lysis: Lyse the cells using an IP-compatible lysis buffer.

-

Immunoprecipitation (IP):

-

Pre-clear the cell lysate with protein A/G agarose beads.

-

Incubate the pre-cleared lysate with an antibody against the target protein to form an antibody-antigen complex.

-

Add protein A/G agarose beads to capture the immune complexes.

-

Wash the beads several times with IP buffer to remove non-specific binders.

-

-

Elution and Western Blot: Elute the protein from the beads using elution buffer and perform a Western blot as described in Protocol 1.

-

Detection: Probe the membrane with an antibody against ubiquitin to detect the polyubiquitin chains on the immunoprecipitated target protein.

-

Data Analysis: A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful ubiquitination of the target protein.

Protocol 3: Ternary Complex Formation Analysis by Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

High-purity recombinant E3 ligase and POI

-

PROTAC compound

-

Running buffer (e.g., HBS-EP+)

-

Immobilization reagents (e.g., amine coupling kit)

Methodology:

-

Ligand Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.

-

Binary Interaction Analysis:

-

Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (Kd) and kinetics.

-

Separately, inject a series of concentrations of the POI over a fresh flow cell with immobilized E3 ligase to confirm minimal direct interaction.

-

-

Ternary Interaction Analysis:

-

Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.

-

Inject these solutions over the immobilized E3 ligase surface.

-

-

Data Analysis: Fit the sensorgrams to a suitable binding model to determine the kinetic parameters (ka, kd) and affinity (KD) for the formation of the ternary complex. Calculate the cooperativity factor (α), which is the ratio of the binary binding affinity of the PROTAC to the E3 ligase in the absence and presence of the POI. An α value greater than 1 indicates positive cooperativity, which is often a hallmark of an efficient PROTAC.

Conclusion and Future Perspectives

The field of targeted protein degradation is rapidly evolving, and the rational design of PROTACs is becoming increasingly sophisticated. The linker, once considered a simple spacer, is now recognized as a key player in determining the efficacy of these novel therapeutics. A deep understanding of the interplay between the E3 ligase ligand, the POI ligand, and the linker is paramount for the successful development of next-generation protein degraders. Future advancements in computational modeling, structural biology, and high-throughput screening technologies will further illuminate the complex structure-activity relationships that govern PROTAC function, paving the way for the development of highly potent and selective medicines for a wide range of diseases.

References

- 1. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 3. benchchem.com [benchchem.com]

- 4. reddit.com [reddit.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. devtoolsdaily.com [devtoolsdaily.com]

- 12. Ubiquitination Assay - Profacgen [profacgen.com]

- 13. medium.com [medium.com]

Physicochemical Properties of Short PEG Linkers: An In-depth Technical Guide

Introduction

Polyethylene glycol (PEG) linkers are indispensable tools in drug delivery, bioconjugation, and materials science.[1] Comprising repeating ethylene oxide units, these synthetic polymers serve as flexible, hydrophilic spacers.[1][2] Short PEG linkers, typically containing 2 to 24 ethylene glycol units, are of particular interest due to their defined molecular weights (monodispersity), which allows for precise control over the physicochemical properties of the resulting conjugates.[1][3] Unlike polydisperse PEG polymers, these short, monodisperse linkers offer exact control over the final conjugate's characteristics.[3] This technical guide provides a comprehensive overview of the core physicochemical characteristics of short PEG linkers, detailed experimental protocols for their characterization, and insights into their impact on the performance of bioconjugates, particularly in advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4]

Core Physicochemical Properties

The utility of short PEG linkers stems from a unique combination of properties that can be fine-tuned by varying the number of ethylene glycol subunits.[1]

Hydrophilicity and Solubility

The ether oxygen atoms in the PEG backbone form hydrogen bonds with water molecules, rendering these linkers highly soluble in aqueous environments.[1][2] This hydrophilicity is crucial for improving the solubility of hydrophobic drugs and biomolecules, a common challenge in pharmaceutical formulation.[1][5] Short PEG linkers also exhibit high solubility in many organic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.[1][6]

The hydrophilicity of a molecule is often quantified by its octanol-water partition coefficient (LogP), where a lower value indicates higher hydrophilicity.[1] While specific experimental LogP values for individual short PEG linkers are not extensively tabulated, calculated values show a clear trend of increasing hydrophilicity (more negative LogP) with increasing chain length.[3]

Flexibility and Conformation

The C-O-C bonds within the PEG backbone exhibit a high degree of rotational freedom, imparting significant flexibility to the linker.[1][2] This flexibility allows the conjugated molecules to adopt various spatial arrangements, which can be advantageous in overcoming steric hindrance and facilitating interactions with biological targets.[1][3] The conformation of short PEG linkers in solution is often described as a random coil, and their size is characterized by the hydrodynamic radius (Rh).[1] This flexibility is crucial in applications like PROTACs, where it enables the formation of a stable ternary complex.[5]

Biocompatibility and Low Immunogenicity

PEG is generally considered biocompatible and non-toxic, with approval from regulatory agencies for numerous biomedical applications.[1][7] The hydrophilic nature of PEG creates a hydration shell around the conjugated molecule, which can mask it from the immune system and reduce its immunogenicity.[1][8] This "stealth" effect is a key factor in extending the circulation half-life of PEGylated therapeutics.[1][9] However, it is now understood that PEG is not immunologically inert and can elicit anti-PEG antibodies, particularly for higher molecular weight PEGs.[10][11][12] The immunogenicity generally correlates with the molecular weight of the PEG; longer chains are associated with a more robust anti-PEG antibody response.[10]

Data Presentation: Properties of Short PEG Linkers

The tables below summarize key quantitative data related to the physicochemical characteristics of short PEG linkers and their impact on bioconjugates.

Table 1: Physicochemical Properties of Common Short PEG Linkers

| Linker | Number of PEG Units (n) | Molecular Weight ( g/mol ) | Approximate Length (Å) | Calculated LogP* |

|---|---|---|---|---|

| PEG2 | 2 | 88.11 | 7.6 | -0.84 |

| PEG3 | 3 | 132.16 | 11.1 | -1.13 |

| PEG4 | 4 | 176.21 | 14.6 | -1.42 |

| PEG6 | 6 | 264.32 | 21.6 | -2.00 |

| PEG8 | 8 | 352.42 | 28.6 | -2.58 |

| PEG12 | 12 | 528.63 | 42.6 | -3.74 |

Data synthesized from BenchChem technical guide.[3] Note: Calculated LogP values are estimates and can vary based on the calculation method and terminal functional groups.[3]

Table 2: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics

| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |

|---|---|---|---|

| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE (DAR 8) |

| PEG4 | Not directly reported, but trend suggests decrease | - | - |

| PEG8 | ~4.2 | 2.0 | Non-binding IgG-MMAE (DAR 8) |

| PEG12 | Not directly reported, but trend suggests further decrease | - | - |

Data synthesized from studies on non-binding IgG conjugated to MMAE.[13][14] The inclusion of PEG linkers leads to slower clearance and longer half-life.[14]

References

- 1. benchchem.com [benchchem.com]

- 2. chempep.com [chempep.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 6. creativepegworks.com [creativepegworks.com]

- 7. creativepegworks.com [creativepegworks.com]

- 8. benchchem.com [benchchem.com]

- 9. labinsights.nl [labinsights.nl]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Technical Guide: Leveraging Dimethylamino-PEG3 for Targeted Protein Ubiquitination and Degradation

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, moving beyond traditional enzyme inhibition to eliminate disease-causing proteins entirely.[1][2] At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's native ubiquitin-proteasome system (UPS).[3][4] A PROTAC molecule consists of three key components: a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[5][6]

The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of the key ternary complex, along with properties like solubility and cell permeability.[5][6] Dimethylamino-PEG3 is a flexible, hydrophilic polyethylene glycol (PEG)-based linker increasingly used in PROTAC synthesis.[3][7] Its properties can enhance aqueous solubility and improve the pharmacokinetic profile of the resulting PROTAC molecule, making it a valuable tool for researchers in this field.[3][8] This guide provides an in-depth overview of the mechanism, quantitative evaluation, and experimental protocols for using this compound-containing PROTACs to induce protein ubiquitination.

Core Mechanism: Hijacking the Ubiquitin-Proteasome System

PROTACs function by acting as a bridge to induce proximity between a target protein and an E3 ubiquitin ligase, an enzyme that facilitates the transfer of ubiquitin to a substrate protein.[1][9] This process initiates a catalytic cycle leading to the degradation of the target protein.

The key steps are as follows:

-

Binding: The PROTAC, via its two distinct ligands, independently and reversibly binds to the POI and an E3 ligase (e.g., Cereblon or VHL) within the cell.[1]

-

Ternary Complex Formation: The PROTAC facilitates the formation of a stable ternary complex, bringing the POI and the E3 ligase into close proximity.[2] The flexibility and length of the this compound linker are crucial for achieving a productive orientation within this complex.[5]

-

Ubiquitination: Within the ternary complex, the E3 ligase transfers multiple ubiquitin molecules from a ubiquitin-charged E2 enzyme to lysine residues on the surface of the POI.[10][11] This creates a polyubiquitin chain that acts as a degradation signal.[10] K48-linked polyubiquitin chains are the canonical signal for proteasomal degradation.[10]

-

Proteasomal Degradation: The 26S proteasome, the cell's protein degradation machinery, recognizes the polyubiquitinated POI and degrades it into small peptides.[2][12]

-

Recycling: The PROTAC is released after inducing ubiquitination and is not degraded in the process. It can then engage another POI and E3 ligase, continuing its catalytic cycle.[2]

Quantitative Analysis of PROTAC-Induced Degradation

The efficacy of a PROTAC is assessed using several key quantitative parameters, typically derived from dose-response experiments. The most common metrics are DC50 (concentration for 50% degradation) and Dmax (maximal degradation).[2] These values are crucial for comparing the potency and efficacy of different PROTAC molecules.

| Parameter | Description | Typical Range for Potent PROTACs | Experimental Method |

| DC₅₀ | The concentration of a PROTAC required to degrade 50% of the target protein after a specific time. A lower DC₅₀ indicates higher potency. | 1 - 100 nM | Western Blot, ELISA, Mass Spectrometry |

| Dₘₐₓ | The maximum percentage of protein degradation achievable with a PROTAC. A higher Dₘₐₓ indicates greater efficacy. | > 80% | Western Blot, ELISA, Mass Spectrometry |

| t₁/₂ | The time required to achieve 50% of the maximal degradation (Dₘₐₓ) at a given PROTAC concentration. | 2 - 8 hours | Time-course Western Blot |

Experimental Protocols

A systematic workflow is essential to characterize the activity of a novel PROTAC. This involves confirming protein degradation and verifying the mechanism of action through ubiquitination.

Protocol 1: Quantification of Protein Degradation by Western Blot

This is the most common method to determine the DC50 and Dmax of a PROTAC.[2]

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a fixed duration (typically 18-24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Western Blotting:

-

Normalize lysate concentrations and prepare samples with Laemmli buffer.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

-

Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize for protein content.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensities using densitometry software.

-

Normalize the target protein signal to the loading control signal.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage degradation against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.[1]

-

Protocol 2: Confirmation of Target Ubiquitination via Immunoprecipitation (IP)

This assay confirms that the PROTAC-induced degradation is dependent on the ubiquitination of the target protein.[1][13]

Methodology:

-

Cell Treatment: Treat cells with the PROTAC at a concentration known to be effective (e.g., 5x DC50) for a shorter duration (e.g., 2-6 hours). Include a control group co-treated with a proteasome inhibitor (e.g., 10 µM MG132) for 4 hours prior to lysis to allow ubiquitinated proteins to accumulate.[1][14]

-

Cell Lysis: Lyse cells in a modified IP lysis buffer (e.g., containing 1% NP-40 and deubiquitinase inhibitors like N-ethylmaleimide).

-

Immunoprecipitation (IP):

-

Incubate the cleared cell lysate with a specific antibody against the target protein overnight at 4°C to form an antibody-antigen complex.

-

Add Protein A/G magnetic beads or agarose resin to the lysate and incubate for 2-4 hours to capture the complex.

-

Wash the beads extensively to remove non-specific binders.

-

-

Elution and Western Blot:

-

Elute the immunoprecipitated protein from the beads by boiling in Laemmli buffer.

-

Perform SDS-PAGE and Western blotting as described in Protocol 1.

-

-

Detection: Probe the membrane with a primary antibody that recognizes ubiquitin (e.g., P4D1 or FK2).

-

Data Analysis: A smear or ladder of high-molecular-weight bands in the PROTAC-treated lanes, which is enhanced in the MG132 co-treated lane, indicates successful polyubiquitination of the target protein.[1]

Visualization of Experimental Workflows

Visualizing the experimental process helps ensure clarity and reproducibility.

General Workflow for PROTAC Evaluation

This diagram outlines the overall process from initial treatment to final data analysis for characterizing a PROTAC.

Workflow for Target Ubiquitination Assay

This diagram details the specific steps involved in confirming the ubiquitination of the target protein.

Conclusion

This compound is a versatile and effective linker for the synthesis of PROTACs aimed at inducing protein ubiquitination and degradation. Its hydrophilic and flexible nature can be leveraged to optimize the physicochemical properties and biological activity of novel degraders. By employing the systematic experimental workflows and robust analytical methods detailed in this guide, researchers can effectively characterize the potency and mechanism of action of their this compound-containing PROTACs, accelerating the development of new therapeutics in the exciting field of targeted protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. precisepeg.com [precisepeg.com]

- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. Ubiquitination in Postsynaptic Function and Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]

- 11. Key roles of ubiquitination in regulating critical regulators of cancer stem cell functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]

- 13. How to Detect the Ubiquitination Levels of a Specific Protein | MtoZ Biolabs [mtoz-biolabs.com]

- 14. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Dimethylamino-PEG3 Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own protein disposal machinery to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is a critical element that influences the PROTAC's efficacy by affecting its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3]

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to improve the physicochemical properties of the molecule.[3] The Dimethylamino-PEG3 linker, a short and flexible chain, offers a balance of hydrophilicity and a defined length, which can be advantageous for optimizing the formation of a productive ternary complex. This document provides a detailed protocol for the synthesis of PROTACs utilizing a this compound linker, along with methods for their characterization and evaluation.

Signaling Pathway and Mechanism of Action